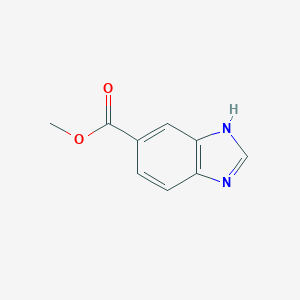

METHYL BENZIMIDAZOLE-5-CARBOXYLATE

Número de catálogo B126991

Peso molecular: 176.17 g/mol

Clave InChI: WJHHIVYNOVTVGY-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US05585468

Procedure details

A 500 ml round bottom flask equipped with a heating mantle, reflux condenser, and a Drierite® filled drying tube was charged with 16.22 g (0.10 mol) of 5-benzimidazolecarboxylic acid (Aldrich), 400 ml of anhydrous methanol and then (Caution!) 20 ml of concentrated sulfuric acid (Fisher). The reaction mixture was heated to reflux for 18 h and then cooled to ambient temperature. Approximately 75% of the solvents were removed under vacuum and then the remaining liquid residue was slowly poured into 500 ml of saturated sodium bicarbonate solution. The resultant two phase system was then extracted with three 250 ml portions of ethyl acetate. The organic layers were combined and washed with three 250 ml portions of 5% sodium bicarbonate solution followed by one 250 ml portion of brine. The ethyl acetate layer was dried over MgSO4, filtered and the solvents were then removed under reduced pressure to give 15.68 g (0.089 mol, 89% yield) of 5-benzimidazolecarboxylic acid, methyl ester, 10, as a tan solid. 1H NMR (CDCl3, TMS): δ7.3-7.9 (m, 3H), 3.70 (s, 3H).

Yield

89%

Identifiers

|

REACTION_CXSMILES

|

[O-]S([O-])(=O)=O.[Ca+2].[N:7]1[C:11]2[CH:12]=[CH:13][C:14]([C:16]([OH:18])=[O:17])=[CH:15][C:10]=2[NH:9][CH:8]=1.S(=O)(=O)(O)O.[CH3:24]O>>[N:7]1[C:11]2[CH:12]=[CH:13][C:14]([C:16]([O:18][CH3:24])=[O:17])=[CH:15][C:10]=2[NH:9][CH:8]=1 |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-]S(=O)(=O)[O-].[Ca+2]

|

Step Two

|

Name

|

|

|

Quantity

|

16.22 g

|

|

Type

|

reactant

|

|

Smiles

|

N1=CNC2=C1C=CC(=C2)C(=O)O

|

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

Step Three

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 500 ml round bottom flask equipped with a heating mantle

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux condenser

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

drying tube

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux for 18 h

|

|

Duration

|

18 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Approximately 75% of the solvents were removed under vacuum

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the remaining liquid residue was slowly poured into 500 ml of saturated sodium bicarbonate solution

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The resultant two phase system was then extracted with three 250 ml portions of ethyl acetate

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with three 250 ml portions of 5% sodium bicarbonate solution

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The ethyl acetate layer was dried over MgSO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvents were then removed under reduced pressure

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1=CNC2=C1C=CC(=C2)C(=O)OC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 0.089 mol | |

| AMOUNT: MASS | 15.68 g | |

| YIELD: PERCENTYIELD | 89% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |